Cas no 1256642-93-9 (2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one)

2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a heterocyclic compound featuring a fused pyrazine ring system with a methyl substituent. Its rigid bicyclic structure imparts stability and potential utility as a building block in pharmaceutical synthesis or as a scaffold for bioactive molecule development. The compound's saturated ring system enhances conformational control, which may be advantageous in medicinal chemistry applications requiring precise stereochemistry. Its nitrogen-rich framework also offers opportunities for further functionalization, making it a versatile intermediate in organic synthesis. The compound's physicochemical properties, such as solubility and lipophilicity, can be tailored for specific applications, though further characterization may be required depending on intended use.
2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one structure
1256642-93-9 structure
Product Name:2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one
CAS No:1256642-93-9
MF:C8H15N3O
MW:169.224201440811
MDL:MFCD18381898
CID:1088101
PubChem ID:51072205
Update Time:2025-05-30

2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazin-1-one
    • 2-methyl-4,6,7,8,9,9a-hexahydro-3H-pyrazino[1,2-a]pyrazin-1-one
    • 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one(SALTDATA: FREE)
    • AQERSHFVJCXUDR-UHFFFAOYSA-N
    • CS-0334703
    • DB-198320
    • MFCD18381898
    • 2-METHYL-HEXAHYDRO-3H-[1,4]DIAZINO[1,2-A]PYRAZIN-1-ONE
    • 2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazin-1-one
    • Hexahydro-2-methyl-2h-pyrazino[1,2-a]pyrazin-1(6h)-one
    • AT23097
    • 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
    • BS-37240
    • 1256642-93-9
    • SCHEMBL16931754
    • AKOS006316690
    • 2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one
    • MDL: MFCD18381898
    • Inchi: 1S/C8H15N3O/c1-10-4-5-11-3-2-9-6-7(11)8(10)12/h7,9H,2-6H2,1H3
    • InChI Key: AQERSHFVJCXUDR-UHFFFAOYSA-N
    • SMILES: O=C1C2CNCCN2CCN1C

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 35.6Ų

2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB294089-250 mg
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, 90%; .
1256642-93-9 90%
250mg
€257.10 2023-04-26
abcr
AB294089-1 g
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, 90%; .
1256642-93-9 90%
1g
€453.20 2023-04-26
abcr
AB294089-5 g
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, 90%; .
1256642-93-9 90%
5g
€1,328.00 2022-06-11
eNovation Chemicals LLC
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2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
1256642-93-9 90%
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eNovation Chemicals LLC
Y1256044-5g
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
1256642-93-9 90%
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$1555 2024-06-06
TRC
B497035-50mg
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
1256642-93-9
50mg
$ 70.00 2022-06-07
TRC
B497035-100mg
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
1256642-93-9
100mg
$ 95.00 2022-06-07
TRC
B497035-500mg
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
1256642-93-9
500mg
$ 365.00 2022-06-07
1PlusChem
1P009E85-1g
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
1256642-93-9 90%
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$269.00 2025-02-24
1PlusChem
1P009E85-5g
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
1256642-93-9 90%
5g
$1044.00 2025-02-24

2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one Suppliers

Amadis Chemical Company Limited
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(CAS:1256642-93-9)2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one
Order Number:A1113355
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:04
Price ($):339.0
Email:sales@amadischem.com

2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one Related Literature

Additional information on 2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one

Exploring the Chemistry and Applications of 2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS No. 1256642-93-9)

2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS No. 1256642-93-9) is a heterocyclic organic compound with a unique fused pyrazine structure. This compound has garnered significant attention in pharmaceutical research due to its potential as a versatile scaffold for drug development. The methylhexahydro pyrazinone core structure offers interesting physicochemical properties, including moderate polarity and the ability to form hydrogen bonds, making it valuable for medicinal chemistry applications.

The molecular structure of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one features a bicyclic system containing two nitrogen atoms in each ring. This arrangement provides multiple sites for chemical modification, allowing researchers to fine-tune the compound's properties for specific applications. Recent studies have explored its use as a building block for central nervous system (CNS) drugs, particularly in the development of novel neuromodulators and neuroprotective agents.

In the context of current pharmaceutical trends, this compound aligns with the growing interest in small molecule therapeutics for neurological disorders. The pyrazinone derivatives have shown promise in addressing challenges related to blood-brain barrier permeability, a key consideration in CNS drug development. Researchers are particularly interested in how the methylhexahydro pyrazine moiety might influence pharmacokinetic properties compared to similar compounds.

The synthesis of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one typically involves multi-step organic transformations starting from readily available precursors. Recent advancements in green chemistry approaches have focused on optimizing the synthetic route to improve yield and reduce environmental impact. These developments are particularly relevant given the pharmaceutical industry's increasing emphasis on sustainable chemistry practices.

From a commercial perspective, the demand for specialized heterocyclic building blocks like 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has been steadily increasing. Pharmaceutical companies and contract research organizations are actively seeking novel scaffolds to expand their drug discovery pipelines. The compound's CAS registry number (1256642-93-9) serves as a unique identifier in chemical databases and regulatory documentation.

Analytical characterization of this compound typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods are crucial for verifying the compound's purity and structure, especially when used in pharmaceutical applications where stringent quality standards apply.

In drug discovery programs, the 2-methylhexahydro pyrazinone scaffold has shown particular promise in the development of G protein-coupled receptor (GPCR) modulators. GPCRs represent one of the most important target classes in modern pharmacology, accounting for approximately 34% of all FDA-approved drugs. The compound's ability to serve as a privileged structure in GPCR-targeted drug design has made it a valuable tool for medicinal chemists.

Recent patent literature reveals growing interest in pyrazino[1,2-a]pyrazinone derivatives for various therapeutic applications. Several pharmaceutical companies have included this structural motif in their patent filings for potential treatments of neurodegenerative diseases, mood disorders, and chronic pain conditions. This trend underscores the compound's potential significance in addressing unmet medical needs.

The physicochemical properties of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, including its logP value, aqueous solubility, and stability profile, make it particularly interesting for formulation scientists. These characteristics are crucial considerations in the development of orally bioavailable drugs, a key focus area in modern pharmaceutical research.

As the pharmaceutical industry continues to explore new chemical space for drug discovery, compounds like 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one are likely to play an increasingly important role. Their combination of synthetic accessibility, structural diversity potential, and favorable drug-like properties positions them as valuable tools in the ongoing search for novel therapeutics.

Looking ahead, researchers anticipate that further exploration of pyrazino[1,2-a]pyrazinone chemistry may yield additional insights into structure-activity relationships for various biological targets. The continued development of efficient synthetic methodologies and the exploration of new therapeutic applications will likely drive ongoing interest in this important class of heterocyclic compounds.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256642-93-9)2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one
A1113355
Purity:99%
Quantity:1g
Price ($):339.0
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